1-(2-Bromophenyl)-2-fluoroethanamine;hydrochloride

Description

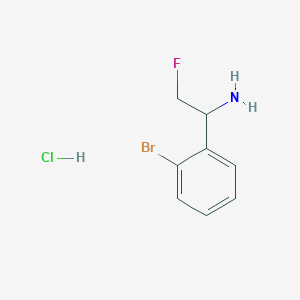

1-(2-Bromophenyl)-2-fluoroethanamine hydrochloride is a halogenated arylalkylamine derivative featuring a bromine atom at the ortho position of the phenyl ring and a fluorine atom on the ethanamine backbone.

- Molecular Formula: Based on similar compounds (e.g., (S)-1-(4-Chlorophenyl)-2-fluoroethanamine hydrochloride in ), the formula is inferred as C₈H₉BrClFN (molecular weight ≈ 258.5 g/mol).

- Structure: The compound consists of a 2-bromophenyl group attached to a fluoroethylamine chain, with a hydrochloride counterion. The bromine substituent at the ortho position and the fluorine on the adjacent carbon create steric and electronic effects that influence reactivity and physicochemical properties.

- For example, bromophenyl aldehydes can undergo reductive amination with fluoroethylamine precursors, followed by HCl treatment to form the hydrochloride salt .

Properties

IUPAC Name |

1-(2-bromophenyl)-2-fluoroethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFN.ClH/c9-7-4-2-1-3-6(7)8(11)5-10;/h1-4,8H,5,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYZJFWYUBUASRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CF)N)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Bromophenyl)-2-fluoroethanamine;hydrochloride typically involves several steps:

Starting Materials: The synthesis begins with 2-bromophenylamine and fluoroethanol as the primary starting materials.

Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which improves the compound’s solubility and stability.

Chemical Reactions Analysis

1-(2-Bromophenyl)-2-fluoroethanamine;hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form amines, depending on the reagents used.

Common Reagents and Conditions: Typical reagents include sodium borohydride for reduction and potassium permanganate for oxidation. The reactions are usually carried out in solvents like ethanol or water at controlled temperatures.

Scientific Research Applications

1-(2-Bromophenyl)-2-fluoroethanamine;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)-2-fluoroethanamine;hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Table 1: Key Structural Analogs

| Compound Name | Molecular Formula | Substituents | Molecular Weight | Key Differences |

|---|---|---|---|---|

| (S)-1-(4-Chlorophenyl)-2-fluoroethanamine HCl | C₈H₉Cl₂FN | 4-Cl, 2-F | 231.5 | Chlorine vs. bromine; para substitution |

| (S)-1-(3-Bromophenyl)-2,2,2-trifluoroethanamine HCl | C₈H₈BrClF₃N | 3-Br, 2,2,2-F₃ | 290.5 | Trifluoroethyl backbone; meta substitution |

| 1-(2-Bromophenyl)propan-2-amine HCl | C₉H₁₃BrClN | 2-Br, methylamine | 250.6 | Lack of fluorine; methyl substitution |

| (S)-1-(2-Bromophenyl)ethanamine HCl | C₈H₁₀BrClN | 2-Br | 228.5 | No fluorine; simpler backbone |

Key Observations :

Halogen Effects : Bromine (electron-withdrawing) at the ortho position increases steric hindrance compared to para-chlorine analogs (). This reduces reactivity in coupling reactions, as seen in quinazoline synthesis (40–99% yields for electron-deficient vs. higher yields for electron-rich analogs) .

This may improve solubility in polar solvents .

Stereochemistry : Enantiomers like (S)- and (R)-1-(2-bromophenyl)ethanamine hydrochloride () highlight the role of chirality in biological activity, though data for the fluoro variant is lacking.

Biological Activity

1-(2-Bromophenyl)-2-fluoroethanamine;hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, synthesis, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 2416229-67-7

- Molecular Formula : C8H9BrClF

- Molecular Weight : 237.52 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. The compound's structure allows it to act as a ligand for various neurotransmitter receptors, which may influence neurological pathways.

Potential Mechanisms:

- Monoamine Receptor Interaction : The compound may modulate the activity of monoamine neurotransmitters such as serotonin and dopamine, potentially affecting mood and behavior.

- Antifungal Activity : Preliminary studies suggest that similar compounds in the class of benzylamines exhibit antifungal properties by inhibiting squalene epoxidase, an enzyme critical for fungal membrane synthesis .

- Complement System Modulation : There is emerging evidence that compounds with similar structures can modulate the complement system, which plays a role in immune responses .

Antifungal Activity

A study focused on benzylamine derivatives demonstrated significant antifungal activity against Cryptococcus neoformans and dermatophytes (Trichophyton mentagrophytes and Trichophyton rubrum). The compounds exhibited low MIC50 values, indicating strong antifungal potential .

| Compound | MIC50 (µg/mL) | Target Organism |

|---|---|---|

| (R)-N-(4-tert-butylbenzyl)-N-methyl-1-(naphthalen-1-yl)ethanamine | 0.06 | C. neoformans |

| Para-benzyloxy substituted derivative | 0.125 | T. mentagrophytes |

Neuropharmacological Effects

Research into related compounds suggests that they can influence neurotransmitter dynamics, potentially offering therapeutic avenues for mood disorders. For example, compounds structurally similar to 1-(2-Bromophenyl)-2-fluoroethanamine have shown promise in modulating serotonin receptor activity, which could be beneficial in treating depression and anxiety disorders.

Case Studies

- Antifungal Efficacy : A series of chiral benzylamine derivatives were synthesized and tested for their antifungal properties. The study found that specific substitutions on the benzene ring significantly enhanced antifungal activity, suggesting that structural modifications can optimize efficacy against fungal pathogens .

- Neurotransmitter Modulation : In vitro studies have indicated that certain derivatives can enhance serotonin receptor binding affinity, leading to increased serotonin levels in synaptic clefts. This effect has been linked to improved mood and cognitive function in animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.